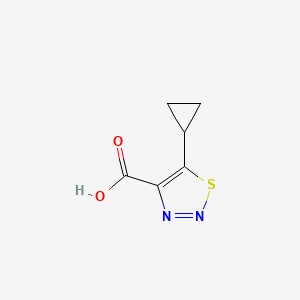

5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyclopropylthiadiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c9-6(10)4-5(3-1-2-3)11-8-7-4/h3H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSNHSMHDHQLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=NS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401224401 | |

| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, 5-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445951-16-5 | |

| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, 5-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, 5-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis pathways for 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthetic pathway for this compound, a heterocyclic compound of interest in medicinal and agricultural chemistry. The synthesis leverages the robust and versatile Hurd-Mori reaction for the formation of the core 1,2,3-thiadiazole ring system. This document details the mechanistic underpinnings, step-by-step experimental protocols, and critical process parameters, offering field-proven insights for researchers in drug development and organic synthesis. All claims and protocols are substantiated with citations to authoritative sources to ensure scientific integrity.

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a significant pharmacophore due to its wide range of biological activities, including potential applications as antibacterial, antiviral, and anticancer agents. The incorporation of a cyclopropyl group at the 5-position and a carboxylic acid at the 4-position can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design. This guide focuses on a logical and efficient synthetic route to this compound, starting from readily accessible materials.

Proposed Synthetic Pathway: A Mechanistic Approach

The synthesis of this compound can be efficiently achieved through a multi-step process centered around the Hurd-Mori 1,2,3-thiadiazole synthesis.[1] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride.[1] Our proposed pathway begins with the synthesis of a key α-keto ester intermediate, followed by oximation, Hurd-Mori cyclization, and final ester hydrolysis.

Figure 1: Proposed synthetic pathway for this compound.

Step-by-Step Synthesis and Experimental Protocols

Synthesis of Ethyl 2-cyclopropyl-2-oxoacetate (Intermediate A)

The synthesis of the α-keto ester, Ethyl 2-cyclopropyl-2-oxoacetate, is the initial and crucial step. This compound serves as a versatile building block.[2] While several methods exist for the synthesis of α-keto esters, a common approach involves the acylation of an appropriate organometallic reagent with an oxalyl chloride derivative or the oxidation of a corresponding α-hydroxy ester. For the purpose of this guide, we will consider Ethyl 2-cyclopropyl-2-oxoacetate as a commercially available or readily synthesizable starting material.[3]

Table 1: Physicochemical Properties of Ethyl 2-cyclopropyl-2-oxoacetate

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₃ | [2] |

| Molecular Weight | 142.15 g/mol | [2] |

| CAS Number | 519164-14-8 | [2] |

| Appearance | Liquid | [2] |

| Storage | 4 °C | [2] |

Oximation of Ethyl 2-cyclopropyl-2-oxoacetate to Yield Intermediate B

The conversion of the ketone in Ethyl 2-cyclopropyl-2-oxoacetate to an oxime is a standard and high-yielding reaction.[4] This step is critical as it introduces the nitrogen atom required for the subsequent cyclization.

Figure 2: Oximation of the α-keto ester.

Experimental Protocol:

-

Dissolve Ethyl 2-cyclopropyl-2-oxoacetate (1.0 eq) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Ethyl 2-cyclopropyl-2-(hydroxyimino)acetate.

Hurd-Mori Cyclization to Synthesize the 1,2,3-Thiadiazole Ring (Intermediate C)

This is the key step in the synthesis, where the 1,2,3-thiadiazole ring is formed. The Hurd-Mori reaction utilizes thionyl chloride to effect the cyclization of the α-hydroxyimino ester.[1][5]

Mechanism Insight: The reaction is believed to proceed through the formation of a chlorosulfinyl intermediate at the oxime oxygen, followed by an intramolecular cyclization with the elimination of sulfur dioxide and hydrogen chloride to form the thiadiazole ring.

Experimental Protocol:

-

Dissolve Ethyl 2-cyclopropyl-2-(hydroxyimino)acetate (1.0 eq) in a suitable anhydrous solvent such as chloroform or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Carefully quench the reaction by pouring it into ice-water.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Ethyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate.

Hydrolysis of the Ester to the Carboxylic Acid (Final Product)

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard procedure, typically carried out under basic conditions.

Figure 3: Final ester hydrolysis step.

Experimental Protocol:

-

Dissolve Ethyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid.

-

The product may precipitate out of solution and can be collected by filtration. Alternatively, extract the product with ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate and concentrate in vacuo to yield this compound.

Table 2: Summary of Reaction Conditions

| Step | Starting Material | Key Reagents | Solvent(s) | Typical Yield |

| Oximation | Ethyl 2-cyclopropyl-2-oxoacetate | Hydroxylamine hydrochloride, Sodium acetate | Ethanol, Water | >90% |

| Cyclization | Ethyl 2-cyclopropyl-2-(hydroxyimino)acetate | Thionyl chloride | Chloroform or DCM | 60-80% |

| Hydrolysis | Ethyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate | Lithium hydroxide | THF, Water | >95% |

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide offers a reliable and scalable method for the preparation of this compound. The Hurd-Mori reaction remains a cornerstone in the synthesis of 1,2,3-thiadiazoles, and its application here demonstrates its utility in accessing complex heterocyclic structures. Further optimization of reaction conditions, particularly in the cyclization step, could lead to improved yields and reduced reaction times. The availability of this synthetic route will facilitate further investigation into the biological activities of this class of compounds, potentially leading to the discovery of novel therapeutic agents.

References

-

Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia. Available at: [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Available at: [Link]

-

Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides - ResearchGate. Available at: [Link]

-

Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism - Academic Research Publishing Group. Available at: [Link]

-

Synthesis of Thiadiazoles and 1,2,4-triazoles Derived From Cyclopropane Dicarboxylic Acid - Molecules. Available at: [Link]

-

Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Available at: [Link]

Sources

- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 2. Ethyl Cyclopropyl(oxo)acetate|CAS 519164-14-8 [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. arpgweb.com [arpgweb.com]

- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid: Synthesis, Properties, and Spectroscopic Analysis

Abstract

The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal and agricultural chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This guide provides a comprehensive technical overview of a specific, promising derivative: 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid. The document delineates a proposed synthetic route based on the robust Hurd-Mori reaction, offers predictions of its core physicochemical properties, and presents a detailed, predicted spectroscopic profile to aid in its identification and characterization. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.

Introduction: The Significance of the 1,2,3-Thiadiazole Moiety

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals and agrochemicals. Among these, the 1,2,3-thiadiazole ring system has garnered significant attention due to its unique chemical properties and diverse pharmacological profile.[2][3] The incorporation of a cyclopropyl group at the 5-position and a carboxylic acid at the 4-position of the thiadiazole ring is anticipated to modulate the molecule's biological activity and pharmacokinetic properties. The cyclopropyl moiety can enhance metabolic stability and binding affinity, while the carboxylic acid group provides a handle for further chemical modification and can influence solubility and transport.

This guide aims to serve as a practical resource for the synthesis and characterization of this compound, a compound with considerable potential in various fields of chemical and biological research.

Proposed Synthesis: The Hurd-Mori Reaction

A reliable and well-established method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction, which involves the cyclization of a hydrazone derivative with thionyl chloride (SOCl₂).[4][5][6]

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthetic Protocol

Step 1: Formation of the Semicarbazone

-

To a solution of ethyl 2-cyclopropyl-2-oxoacetate (1.0 eq) in ethanol, add semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the precipitated semicarbazone by filtration, wash with cold ethanol, and dry under vacuum.

Causality: The reaction of a ketone with semicarbazide hydrochloride in the presence of a weak base like sodium acetate is a classic method for forming a semicarbazone, the necessary precursor for the Hurd-Mori cyclization.[2]

Step 2: Hurd-Mori Cyclization

-

Suspend the dried semicarbazone (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Cool the suspension in an ice bath and add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by pouring it into ice-cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude ethyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate.

Causality: Thionyl chloride acts as both a dehydrating and a sulfur-donating agent in this cyclization reaction, leading to the formation of the 1,2,3-thiadiazole ring.[5]

Step 3: Hydrolysis to the Carboxylic Acid

-

Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 2M NaOH).

-

Reflux the mixture for 2-4 hours until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with a mineral acid (e.g., 2M HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry to afford this compound.

Causality: Basic hydrolysis (saponification) of the ethyl ester followed by acidification is a standard and efficient method for obtaining the corresponding carboxylic acid.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of the target compound.

| Property | Predicted Value | Source |

| Molecular Formula | C₆H₆N₂O₂S | [7] |

| Molecular Weight | 170.19 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| XlogP | 0.9 | [7] |

| pKa | ~3-4 | Analogous heterocyclic carboxylic acids[8][9] |

| Appearance | White to off-white solid | General observation for similar compounds |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water. | Based on structure |

Spectroscopic Analysis (Predicted)

A thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following are predicted spectral data based on known values for similar structural motifs.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the cyclopropyl and carboxylic acid protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | broad singlet | 1H | Acidic protons are typically deshielded and appear as broad singlets. |

| Cyclopropyl Methine (-CH-) | 2.5 - 3.0 | multiplet | 1H | The methine proton is adjacent to the electron-withdrawing thiadiazole ring.[10][11] |

| Cyclopropyl Methylene (-CH₂-) | 1.0 - 1.5 | multiplet | 4H | The methylene protons of the cyclopropyl group are in a more shielded environment.[10][11] |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-COOH) | 160 - 165 | Typical range for a carboxylic acid carbon attached to an sp² carbon. |

| Thiadiazole C4 | 145 - 150 | Carbons in the 1,2,3-thiadiazole ring are generally deshielded.[12][13] |

| Thiadiazole C5 | 155 - 160 | The carbon bearing the cyclopropyl group.[12][13] |

| Cyclopropyl Methine (-CH-) | 15 - 20 | The methine carbon of the cyclopropyl group. |

| Cyclopropyl Methylene (-CH₂-) | 5 - 10 | The methylene carbons of the cyclopropyl group. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration |

| Carboxylic Acid O-H | 2500 - 3300 (broad) | O-H stretch |

| Carboxylic Acid C=O | 1700 - 1725 | C=O stretch |

| Thiadiazole Ring | 1400 - 1600 | C=N and N=N stretching |

| Cyclopropyl C-H | ~3080 | C-H stretch |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): m/z = 170

-

Protonated Molecule ([M+H]⁺): m/z = 171

-

Key Fragmentation Pathways: A characteristic fragmentation of 1,2,3-thiadiazoles is the loss of a nitrogen molecule (N₂), which would result in a fragment ion at m/z = 142.[14][15] Further fragmentation may involve the loss of the carboxylic acid group.

Caption: Predicted mass spectrometry fragmentation pathway.

Reactivity and Potential Applications

The presence of the carboxylic acid group makes this compound a versatile building block for the synthesis of a variety of derivatives, such as esters, amides, and acid chlorides. These derivatives could be used to probe structure-activity relationships in drug discovery programs.

Given the broad spectrum of biological activities associated with 1,2,3-thiadiazoles, this compound and its derivatives are promising candidates for screening in various assays, including:

-

Antifungal and Antibacterial agents [2]

-

Antiviral therapeutics [2]

-

Anticancer agents [1]

-

Herbicides and plant growth regulators [1]

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route via the Hurd-Mori reaction is robust and should be readily adaptable in a standard organic chemistry laboratory. The predicted physicochemical and spectroscopic data offer a valuable reference for researchers aiming to identify and purify this novel compound. The versatile reactivity of the carboxylic acid moiety, coupled with the known biological potential of the 1,2,3-thiadiazole core, positions this molecule as a promising scaffold for the development of new therapeutic agents and agrochemicals.

References

-

High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic. Available at: [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. Available at: [Link]

-

Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available at: [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. Available at: [Link]

-

Fragmentation pathways of deprotonated 1,2,3-thiadiazole 1gS including... ResearchGate. Available at: [Link]

-

Fragmentation pathways of protonated 1,2,3-thiadiazole 1aS including... ResearchGate. Available at: [Link]

-

13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. Available at: [Link]

-

C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Taylor & Francis Online. Available at: [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available at: [Link]

-

Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. ResearchGate. Available at: [Link]

-

Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia. Available at: [Link]

-

A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. Available at: [Link]

-

'H chemical shifts for cyclopropyl protons (in | Download Table. ResearchGate. Available at: [Link]

-

1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. PMC. Available at: [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. RSC Publishing. Available at: [Link]

-

1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Semantic Scholar. Available at: [Link]

-

1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

-

H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Available at: [Link]

-

Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][14][15]triazole and Imidazo[2,1-b][2][14][15]thiadiazole Derivatives. PubMed Central. Available at: [Link]

-

Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. PMC. Available at: [Link]

-

Synthesis and properties of 5-amino-1,2,3-thiadiazole-4-carbothioamides. ResearchGate. Available at: [Link]

-

1,2,4-Thiadiazole-5-carboxylic acid | C3H2N2O2S | CID 23145170. PubChem. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - this compound (C6H6N2O2S) [pubchemlite.lcsb.uni.lu]

- 8. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 15. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action for 1,2,3-Thiadiazole Derivatives in Plants

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,3-thiadiazole scaffold has emerged as a cornerstone in the development of novel agrochemicals, exhibiting a remarkable dual-action mechanism in plants. These derivatives function both as direct-acting fungicides and as potent inducers of the plant's innate immune system, specifically Systemic Acquired Resistance (SAR). This guide provides a comprehensive technical overview of the molecular mechanisms underpinning these activities. We will delve into the signaling pathways activated by 1,2,3-thiadiazole derivatives, their impact on gene expression, and their direct inhibitory effects on fungal pathogens. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of next-generation plant protection agents.

Introduction: The Versatile 1,2,3-Thiadiazole Scaffold

1,2,3-Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in agricultural science due to their broad spectrum of biological activities.[1][2] Their utility spans from direct fungicidal action against a range of phytopathogens to the novel application as "plant activators" or "elicitors."[3][4] This dual functionality makes them particularly attractive for integrated pest management strategies, offering a multi-pronged approach to disease control.

The core 1,2,3-thiadiazole ring system can be readily functionalized, allowing for the synthesis of a diverse library of derivatives with tailored biological profiles. This chemical tractability has fueled extensive research into structure-activity relationships (SAR), aiming to optimize both fungicidal potency and SAR-inducing efficacy.[5][6]

Induction of Systemic Acquired Resistance (SAR)

One of the most compelling aspects of 1,2,3-thiadiazole derivatives is their ability to induce Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum plant defense mechanism.[7] Unlike conventional fungicides that directly target the pathogen, SAR inducers prime the plant's immune system, enabling a more rapid and robust defense response upon subsequent pathogen attack.

The SAR Signaling Cascade: A Nuanced Interaction with Salicylic Acid

The classical SAR pathway is heavily dependent on the phytohormone salicylic acid (SA). However, research has revealed that certain 1,2,3-thiadiazole derivatives can activate SAR through a pathway that is, at least in part, independent of SA accumulation.[8][9]

Specifically, studies on tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) and its active metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), have shown that these compounds induce SAR marker genes and disease resistance even in plants unable to accumulate SA.[10][11] This suggests that these 1,2,3-thiadiazole derivatives act downstream of SA synthesis but upstream of the key SAR regulator, Non-expressor of Pathogenesis-Related genes 1 (NPR1).[10][12]

dot

Sources

- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. bio-protocol.org [bio-protocol.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) [ouci.dntb.gov.ua]

A Technical Guide to the Preliminary Biological Screening of 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid

Abstract

This guide provides a comprehensive framework for conducting the preliminary biological evaluation of 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid. The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif known to impart a wide spectrum of biological activities, ranging from antimicrobial to plant growth regulation.[1] This document outlines a strategic, multi-tiered screening cascade designed for researchers, scientists, and drug development professionals. We begin with foundational cytotoxicity assessments to establish a therapeutic window, followed by parallel screening funnels for antimicrobial and agrochemical potential. Each section provides not only detailed, validated protocols but also the scientific rationale behind the experimental choices, ensuring a robust and logically sound preliminary assessment. The objective is to efficiently identify and characterize the primary bioactive potential of the title compound, enabling data-driven decisions for subsequent, more focused investigation.

Introduction and Strategic Framework

The 1,2,3-Thiadiazole Scaffold: A Versatile Bioactive Core

The 1,2,3-thiadiazole ring system is a cornerstone in the development of novel therapeutic and agricultural agents. Its unique electronic and structural properties have led to the discovery of compounds with a myriad of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] In the agricultural sector, thiadiazole derivatives have been successfully commercialized as plant activators, herbicides, and cotton defoliants, demonstrating their profound impact on crop science.[3][4] The inherent bioactivity of this scaffold provides a strong rationale for investigating novel derivatives like this compound.

Profile of the Target Compound: this compound

The subject of this guide incorporates three key structural features that guide our screening strategy:

-

The 1,2,3-Thiadiazole Core: As established, this moiety is a strong indicator of potential bioactivity.

-

The Cyclopropyl Group: This small, strained ring is a "bioisostere" for larger groups and can enhance metabolic stability and binding affinity. Its inclusion in bioactive molecules is a common strategy in medicinal and agricultural chemistry.[5]

-

The Carboxylic Acid Functionality: This group significantly influences the compound's physicochemical properties, such as solubility and its ability to interact with biological targets through hydrogen bonding or ionic interactions.

This combination of features justifies a broad-based preliminary screening approach to uncover its dominant biological effects.

A Strategic Approach to Preliminary Screening

A successful preliminary screen must be both efficient and informative. It should rapidly eliminate inactive compounds while identifying promising "hits" for further development. Our proposed strategy is a parallel, multi-domain workflow that begins with a non-negotiable foundational assay.

Caption: High-level workflow for preliminary biological screening.

Foundational Assay: In Vitro Cytotoxicity

Rationale for Initial Cytotoxicity Screening

Before investigating any specific therapeutic or agricultural activity, it is imperative to determine the compound's intrinsic toxicity to mammalian cells. This foundational step is critical for two reasons:

-

Establishes a Therapeutic Index: It provides a concentration range where the compound can be studied for specific effects without being broadly toxic. A compound that is highly effective but also highly cytotoxic may have limited utility.

-

Identifies Potential Anticancer Activity: High cytotoxicity against cancer cell lines can itself be a primary "hit," suggesting potential as an anticancer agent.[2]

We will utilize the well-established MTT or XTT assays, which are colorimetric methods that quantify the metabolic activity of living cells as an indicator of cell viability.[6][7]

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[6][8] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Materials:

-

Target mammalian cell line (e.g., HeLa, A549, or a non-cancerous line like HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of DMSO used for the test compound) and untreated controls (medium only).

-

Incubation: Incubate the plate for 24-72 hours (a 48-hour period is common for initial screens) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well.

-

Formazan Development: Incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Read the absorbance on a microplate reader at 570 nm.

Data Interpretation

The cell viability is calculated as a percentage relative to the untreated control. A dose-response curve is then plotted to determine the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%.

| Compound Concentration (µM) | Corrected Absorbance (570 nm) | % Viability (Relative to Control) |

| 0 (Control) | 1.250 | 100% |

| 1 | 1.188 | 95% |

| 5 | 1.050 | 84% |

| 10 | 0.875 | 70% |

| 25 | 0.613 | 49% |

| 50 | 0.350 | 28% |

| 100 | 0.150 | 12% |

Result: An IC₅₀ value below 25-30 µM is often considered a "hit" for potential anticancer activity, while higher values suggest a more favorable therapeutic window for other applications.

Screening for Antimicrobial Activity

Justification: The Antimicrobial Potential of Thiadiazoles

Thiadiazole derivatives are well-documented for their potent antimicrobial activities against a wide range of bacterial and fungal pathogens.[2][10] Therefore, screening for this activity is a logical and high-priority step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12] It provides quantitative data that is more informative than qualitative methods like disk diffusion.[11]

Protocol: Broth Microdilution for MIC Determination

This method involves challenging a standardized inoculum of a test microorganism with serial dilutions of the compound in a liquid broth medium.[13][14] The MIC is the lowest concentration that inhibits visible growth.[15]

Materials:

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast)

-

Sterile 96-well microtiter plates

-

Test compound stock solution

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Spectrophotometer or 0.5 McFarland turbidity standard

-

Incubator

Step-by-Step Methodology:

-

Inoculum Preparation: From a fresh culture (18-24 hours old), prepare a suspension of the test microorganism in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL from the final column.

-

Inoculation: Add 50 µL of the standardized inoculum to each well. This brings the total volume to 100 µL and dilutes the compound to its final test concentration.

-

Controls: Include a positive control (wells with inoculum but no compound) to ensure microbial growth and a negative control (wells with medium only) to check for sterility.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours for bacteria or 24-48 hours for yeast.[12]

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be assessed visually or with a plate reader.

Data Presentation and Interpretation

The results are presented as MIC values in µg/mL or µM.

| Microorganism | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| S. aureus (Gram-positive) | 16 | 0.5 |

| E. coli (Gram-negative) | >128 | 0.25 |

| C. albicans (Fungus) | 32 | N/A |

Result: A low MIC value (typically ≤16 µg/mL) indicates potent antimicrobial activity and warrants further investigation.

Screening for Agrochemical Potential

Rationale: Thiadiazoles in Agriculture

Thiadiazole derivatives are known to possess significant herbicidal and plant growth-regulating properties.[16][17] Thidiazuron (TDZ), a thiadiazole-based urea, is a potent synthetic cytokinin used widely in plant tissue culture.[17] A simple seed germination and seedling growth assay can effectively screen for both herbicidal (inhibitory) and plant growth-promoting (stimulatory) effects.

Protocol: Seed Germination and Seedling Growth Assay

This assay measures the effect of the test compound on the germination rate and early-stage root and shoot elongation of model plant species.

Materials:

-

Seeds of a model dicot (e.g., cress, Brassica campestris) and monocot (e.g., barnyard grass, Echinochloa crusgalli).[5][18]

-

Petri dishes (9 cm) with filter paper

-

Test compound solutions at various concentrations (e.g., 10, 50, 100, 200 ppm) in a buffer solution containing a small amount of a surfactant (e.g., Tween 20).

-

Control solution (buffer with surfactant only).

-

Plant growth chamber or incubator with controlled light and temperature (e.g., 25°C, 16h light/8h dark cycle).

Step-by-Step Methodology:

-

Plate Preparation: Place one sheet of filter paper in each petri dish. Add 5 mL of the respective test or control solution to each dish.

-

Seed Plating: Place 20-25 seeds, evenly spaced, on the moistened filter paper in each dish.

-

Incubation: Seal the petri dishes with paraffin film to prevent evaporation and place them in a growth chamber for 5-7 days.

-

Data Collection: After the incubation period, count the number of germinated seeds in each dish to calculate the germination percentage.

-

Growth Measurement: Carefully remove 10 representative seedlings from each dish and measure the length of the primary root and the shoot using a ruler or digital calipers.

Data Analysis and Hit Criteria

Calculate the percent inhibition or stimulation relative to the control for germination rate, root length, and shoot length.

Sources

- 1. mdpi.com [mdpi.com]

- 2. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. MTT assay - Wikipedia [en.wikipedia.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. sarcouncil.com [sarcouncil.com]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

- 13. woah.org [woah.org]

- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Unveiling the Three-Dimensional Architecture of Novel Cyclopropyl-Thiadiazole Compounds: A Guide to Crystal Structure Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyclopropyl group into heterocyclic scaffolds is a well-established strategy in medicinal chemistry for modulating physicochemical and pharmacological properties. Thiadiazole rings, on the other hand, are privileged structures known for their diverse biological activities. The fusion of these two moieties in novel cyclopropyl-thiadiazole compounds presents a promising avenue for the discovery of new therapeutic agents. However, a deep understanding of their structure-activity relationships (SAR) is contingent upon the precise determination of their three-dimensional atomic arrangement. This guide provides a comprehensive, in-depth exploration of the methodologies and rationale behind the crystal structure determination of these novel compounds, with a focus on single-crystal X-ray diffraction.

Part 1: The Genesis of Structure - From Synthesis to Single Crystal

The journey to elucidating a crystal structure begins not in front of a diffractometer, but at the laboratory bench. The synthesis and purification of the target cyclopropyl-thiadiazole compound are paramount. The presence of impurities can significantly hinder or even prevent the growth of high-quality single crystals suitable for diffraction analysis.

Synthesis and Purification: The Foundation of Quality

The synthesis of cyclopropyl-thiadiazole derivatives often involves multi-step reactions. For instance, a common route involves the reaction of cyclopropanecarbonyl chloride with a suitable thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The specific synthetic pathway will, of course, depend on the desired substitution pattern on both the cyclopropyl and thiadiazole moieties.

Following synthesis, rigorous purification is non-negotiable. Techniques such as column chromatography and recrystallization are typically employed to achieve high purity (>99%). The purity of the compound should be verified by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) before proceeding to crystal growth.

The Art and Science of Crystal Growth

The growth of a single crystal of sufficient size and quality is often the most challenging and empirical step in the entire process. The ideal crystal for X-ray diffraction should be a single, well-formed entity, typically between 0.1 and 0.3 mm in each dimension, with no visible cracks or defects. Several techniques can be employed for growing crystals of small organic molecules like cyclopropyl-thiadiazoles.

Experimental Protocol: Slow Evaporation from a Saturated Solution

-

Solvent Selection: The choice of solvent is critical. A good solvent should dissolve the compound moderately well, be relatively volatile, and not react with the compound. A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) is recommended.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature or slightly elevated temperature. Ensure the compound is fully dissolved.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Controlled Evaporation: Cover the vial with a cap that has a small pinhole or a piece of parafilm with a few needle punctures. This allows for slow evaporation of the solvent over several days to weeks.

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab, at a constant temperature.

-

Monitoring and Harvesting: Monitor the vial periodically for the formation of crystals. Once suitable crystals have grown, they should be carefully harvested using a small loop or a fine needle and immediately coated with a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Table 1: Common Solvents for Crystal Growth of Organic Compounds

| Solvent | Polarity Index | Boiling Point (°C) | Notes |

| n-Hexane | 0.1 | 69 | Good for non-polar compounds. |

| Ethyl Acetate | 4.4 | 77 | A versatile solvent of medium polarity. |

| Dichloromethane | 3.1 | 40 | Good for moderately polar compounds, but highly volatile. |

| Acetonitrile | 5.8 | 82 | A polar aprotic solvent. |

| Methanol | 5.1 | 65 | A polar protic solvent, can form hydrogen bonds. |

Part 2: The Core of the Analysis - Single-Crystal X-ray Diffraction

With a suitable single crystal in hand, the next step is to subject it to X-ray diffraction analysis. This technique relies on the principle that the electrons in a crystal scatter X-rays in a specific, predictable pattern, which is a function of the arrangement of atoms within the crystal lattice.

The Instrument: The Single-Crystal X-ray Diffractometer

A modern single-crystal X-ray diffractometer consists of several key components:

-

X-ray Source: Typically a sealed X-ray tube with a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) anode.

-

Goniometer: A multi-axis stage that allows for the precise orientation of the crystal in the X-ray beam.

-

Detector: A sensitive detector, such as a CCD or a CMOS-based detector, that records the diffraction pattern.

-

Cryosystem: A stream of cold nitrogen gas (typically at 100 K) is used to cool the crystal, which minimizes thermal motion of the atoms and reduces radiation damage.

Diagram 1: Workflow of Single-Crystal X-ray Diffraction

Caption: Overall workflow from crystal growth to final structure determination.

Data Collection and Processing

The mounted crystal is cooled to 100 K and centered in the X-ray beam. A series of diffraction images are collected as the crystal is rotated. The positions and intensities of the diffraction spots (reflections) are recorded. This raw data is then processed to correct for experimental factors and to extract the intensity of each unique reflection. The output of this step is a reflection file (typically with an .hkl extension) that contains the Miller indices (h, k, l) and the corresponding intensity and standard uncertainty for each reflection.

Part 3: From Data to a 3D Model - Structure Solution and Refinement

The processed reflection data contains the information needed to solve and refine the crystal structure. This is typically accomplished using specialized software packages.

Structure Solution: Finding the Initial Atomic Positions

The "phase problem" is a central challenge in crystallography: the diffraction experiment provides the intensities of the scattered X-rays, but not their phases. For small molecules like cyclopropyl-thiadiazoles, the structure can usually be solved using "direct methods," which are mathematical techniques that can estimate the phases directly from the intensities. A successful solution will reveal an initial electron density map showing the approximate positions of the atoms in the asymmetric unit of the crystal.

Structure Refinement: Optimizing the Atomic Model

The initial atomic model is then refined against the experimental data using a least-squares minimization procedure. In this iterative process, the atomic coordinates, thermal displacement parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the refinement is monitored by the R-factor (residual factor), which is a measure of the agreement between the calculated and observed structure factor amplitudes. A lower R-factor generally indicates a better fit of the model to the data.

Table 2: Typical Crystallographic Data and Refinement Statistics for a Novel Cyclopropyl-Thiadiazole Compound

| Parameter | Value |

| Chemical formula | C_x_H_y_N_z_S |

| Formula weight | M g/mol |

| Crystal system | Monoclinic |

| Space group | P2_1_/c |

| a, b, c (Å) | a_val, b_val, c_val |

| α, β, γ (°) | 90, β_val, 90 |

| Volume (ų) | V_val |

| Z | 4 |

| Density (calculated) (g/cm³) | ρ_val |

| Absorption coefficient (mm⁻¹) | µ_val |

| F(000) | F000_val |

| Crystal size (mm³) | size_val |

| Theta range for data collection (°) | θ_min to θ_max |

| Reflections collected | N_coll |

| Independent reflections | N_indep [R(int) = R_int_val] |

| Completeness to theta = θ_max (%) | completeness_val |

| Data / restraints / parameters | N_data / N_restr / N_params |

| Goodness-of-fit on F² | GOF_val |

| Final R indices [I>2sigma(I)] | R1 = R1_val, wR2 = wR2_val |

| R indices (all data) | R1 = R1_all_val, wR2 = wR2_all_val |

| Largest diff. peak and hole (e.Å⁻³) | max_peak, min_hole |

Structure Validation: Ensuring the Quality of the Final Model

Before the structure is considered complete, it must be rigorously validated to ensure its chemical and crystallographic reasonableness. This involves checking for any unusual bond lengths, angles, or thermal parameters. Tools like the checkCIF algorithm are invaluable for this purpose. The final output of a successful crystal structure determination is a Crystallographic Information File (CIF), which is the standard format for archiving and disseminating crystallographic data.

Diagram 2: The Iterative Process of Structure Refinement

Caption: The iterative cycle of crystallographic structure refinement.

Conclusion

The determination of the single-crystal X-ray structure of a novel cyclopropyl-thiadiazole compound is a multi-step process that requires careful attention to detail at every stage, from synthesis and purification to data collection and structure refinement. The resulting three-dimensional model provides invaluable insights into the molecule's conformation, stereochemistry, and potential intermolecular interactions, which are critical for understanding its biological activity and for guiding further drug design efforts.

References

-

Principles of Crystallography. International Union of Crystallography. [Link]

-

Crystal Growth. University of Cambridge, Department of Chemistry. [Link]

-

Small Molecule Crystallography. Massachusetts Institute of Technology, Department of Chemistry. [Link]

-

checkCIF. The checkCIF/PLATON service of the IUCr. [Link]

-

Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives. National Center for Biotechnology Information. [Link]

An In-Depth Technical Guide to the Synthesis of 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid and its Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The unique structural combination of a cyclopropyl group and a 1,2,3-thiadiazole-4-carboxylic acid moiety presents a compelling scaffold for the design of novel therapeutic agents. This document details the strategic synthesis, including the preparation of key precursors, the pivotal Hurd-Mori reaction for the formation of the thiadiazole ring, and the final derivatization steps. The causality behind experimental choices, self-validating protocols, and mechanistic insights are provided to equip researchers with the necessary knowledge for the successful synthesis and exploration of this promising class of molecules.

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a privileged heterocyclic motif in the realm of pharmacology due to its wide spectrum of biological activities.[1] Derivatives of 1,2,3-thiadiazole have demonstrated potential as antimicrobial, antifungal, antiviral, and antitumor agents. The incorporation of a cyclopropyl group can further enhance the pharmacological profile of a molecule by introducing conformational rigidity, improving metabolic stability, and modulating binding affinity to biological targets. The carboxylic acid functionality at the 4-position provides a versatile handle for further chemical modifications, such as amidation, to generate diverse compound libraries for high-throughput screening.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most effectively approached through a convergent strategy centered around the well-established Hurd-Mori 1,2,3-thiadiazole synthesis.[2] This powerful reaction facilitates the construction of the thiadiazole ring from a suitable hydrazone precursor upon treatment with thionyl chloride.

Our retrosynthetic analysis pinpoints ethyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate as a key intermediate, which can be readily hydrolyzed to the target carboxylic acid. This ester is, in turn, accessible via the Hurd-Mori cyclization of the hydrazone derived from ethyl 2-cyclopropyl-2-oxoacetate, a β-ketoester. The synthesis of this crucial β-ketoester can be achieved through a Claisen condensation of cyclopropyl methyl ketone with diethyl oxalate.

Synthesis of Key Precursors

Preparation of Cyclopropyl Methyl Ketone

The synthesis of the initial building block, cyclopropyl methyl ketone, is a critical first step. A reliable method involves the cyclization of 5-chloro-2-pentanone, which itself can be prepared from α-acetyl-γ-butyrolactone.

Protocol 1: Synthesis of Cyclopropyl Methyl Ketone

-

Step 1: Synthesis of 5-Chloro-2-pentanone:

-

In a well-ventilated fume hood, equip a distillation apparatus.

-

Combine α-acetyl-γ-butyrolactone and concentrated hydrochloric acid.

-

Heat the mixture to initiate the reaction, which involves decarboxylation and chlorination.

-

Distill the resulting 5-chloro-2-pentanone.

-

-

Step 2: Cyclization to Cyclopropyl Methyl Ketone:

-

Prepare a concentrated solution of sodium hydroxide in a three-necked flask equipped with a stirrer and a reflux condenser.

-

Slowly add the crude 5-chloro-2-pentanone to the sodium hydroxide solution. The reaction is exothermic and may begin to boil.

-

After the addition is complete, heat the mixture at reflux for approximately one hour to ensure complete cyclization.

-

Distill the cyclopropyl methyl ketone from the reaction mixture.

-

Purify the distillate by extraction and subsequent fractional distillation.

-

Synthesis of Ethyl 2-Cyclopropyl-2-oxoacetate

The pivotal β-ketoester intermediate, ethyl 2-cyclopropyl-2-oxoacetate, is synthesized via a base-mediated Claisen condensation between cyclopropyl methyl ketone and diethyl oxalate.

Protocol 2: Synthesis of Ethyl 2-Cyclopropyl-2-oxoacetate

-

Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add a mixture of cyclopropyl methyl ketone and diethyl oxalate dropwise to the cooled sodium ethoxide solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a short period to drive the condensation to completion.

-

Cool the mixture and neutralize it with a suitable acid (e.g., dilute sulfuric acid).

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure ethyl 2-cyclopropyl-2-oxoacetate.

Construction of the 1,2,3-Thiadiazole Ring: The Hurd-Mori Reaction

The Hurd-Mori reaction is the cornerstone of this synthetic strategy, enabling the formation of the 1,2,3-thiadiazole ring system. The reaction proceeds through the cyclization of a hydrazone derivative with thionyl chloride.[2] While various hydrazones can be employed, semicarbazones are commonly used due to their crystalline nature, which facilitates purification.

Formation of the Semicarbazone Intermediate

Protocol 3: Synthesis of Ethyl 2-cyclopropyl-2-oxoacetate Semicarbazone

-

Dissolve semicarbazide hydrochloride and sodium acetate in a suitable solvent such as aqueous ethanol.

-

Add a solution of ethyl 2-cyclopropyl-2-oxoacetate to the semicarbazide solution.

-

Heat the mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the semicarbazone.

-

Filter the solid product, wash it with cold water, and dry it under vacuum.

Hurd-Mori Cyclization

Protocol 4: Synthesis of Ethyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate

Caution: Thionyl chloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Suspend the dried ethyl 2-cyclopropyl-2-oxoacetate semicarbazone in an anhydrous aprotic solvent such as dichloromethane or dioxane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (2-3 equivalents) dropwise to the cooled and stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it under reflux until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess thionyl chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure ethyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate.

Final Step: Hydrolysis to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is generally preferred to avoid potential degradation of the thiadiazole ring under harsh acidic conditions.

Protocol 5: Synthesis of this compound

-

Dissolve ethyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate in a mixture of ethanol and an aqueous solution of a base such as sodium hydroxide or lithium hydroxide.

-

Stir the mixture at room temperature or gently heat it to facilitate hydrolysis. Monitor the reaction progress by TLC until all the starting ester has been consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool it in an ice bath.

-

Acidify the solution by the slow addition of a cooled dilute acid (e.g., 1M HCl) until the pH is approximately 2-3.

-

The carboxylic acid will precipitate out of the solution.

-

Filter the solid product, wash it with cold water, and dry it under vacuum to yield this compound.[3]

Characterization and Data

The structural confirmation of the synthesized compounds should be performed using standard analytical techniques.

Table 1: Expected Analytical Data for Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |

| Cyclopropyl methyl ketone | C₅H₈O | 84.12 | Signals for cyclopropyl protons and methyl protons. | Signals for cyclopropyl carbons and carbonyl carbon. |

| Ethyl 2-cyclopropyl-2-oxoacetate | C₇H₁₀O₃ | 142.15 | Signals for cyclopropyl protons, ethyl ester protons. | Signals for cyclopropyl carbons, two carbonyl carbons, and ethyl ester carbons. |

| Ethyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate | C₈H₁₀N₂O₂S | 198.24 | Signals for cyclopropyl protons and ethyl ester protons. | Signals for cyclopropyl carbons, thiadiazole ring carbons, carbonyl carbon, and ethyl ester carbons. |

| This compound | C₆H₆N₂O₂S | 170.19 | Signals for cyclopropyl protons and a carboxylic acid proton. | Signals for cyclopropyl carbons, thiadiazole ring carbons, and a carboxylic acid carbon. |

Conclusion and Future Directions

This guide has outlined a robust and logical synthetic route for the preparation of this compound. The described protocols are based on well-established and reliable chemical transformations, providing a solid foundation for researchers in the field. The final carboxylic acid product serves as a versatile platform for the synthesis of a wide array of derivatives, including amides, esters, and other functionalized molecules. The exploration of these derivatives will undoubtedly contribute to the discovery of new chemical entities with potential therapeutic applications. Further optimization of reaction conditions and the exploration of alternative synthetic strategies, such as those employing green chemistry principles, are promising avenues for future research.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules. [Link]

-

Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. [Link]

-

Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia. [Link]

Sources

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - this compound (C6H6N2O2S) [pubchemlite.lcsb.uni.lu]

The Pharmacological Potential of the 1,2,3-Thiadiazole Scaffold: A Technical Guide for Drug Development Professionals

Abstract

The 1,2,3-thiadiazole scaffold, a five-membered heterocyclic ring containing one sulfur and two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other key chemical moieties have led to the development of a diverse range of derivatives with significant pharmacological potential. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the 1,2,3-thiadiazole core, its synthesis, and its multifaceted applications in oncology, infectious diseases, and agriculture. We will delve into the mechanistic underpinnings of its biological activities, explore critical structure-activity relationships, and provide field-proven experimental protocols to empower the next generation of drug discovery efforts centered on this versatile scaffold.

The 1,2,3-Thiadiazole Core: Physicochemical Properties and Synthetic Strategies

The 1,2,3-thiadiazole ring is an aromatic system characterized by a unique distribution of electron density, which influences its interactions with biological targets. The presence of the sulfur atom imparts a degree of lipophilicity, which can enhance membrane permeability, a desirable trait for drug candidates.[1] There are four isomeric forms of thiadiazole, with the 1,2,3-isomer being a key focus of this guide.[2][3]

General Synthetic Approaches

The construction of the 1,2,3-thiadiazole ring can be achieved through several synthetic routes. Among the most prominent and versatile is the Hurd-Mori reaction .[2][4] This reaction typically involves the cyclization of an α-methylene ketone hydrazone with thionyl chloride (SOCl₂).[2][4] The Hurd-Mori synthesis is valued for its efficiency and the accessibility of its starting materials.[2]

Another notable method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[2] This approach offers a milder alternative to the use of thionyl chloride.[2]

Experimental Protocol: Hurd-Mori Synthesis of 4-phenyl-1,2,3-thiadiazole

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 1,2,3-thiadiazole derivative, 4-phenyl-1,2,3-thiadiazole, from acetophenone.

Step 1: Synthesis of Acetophenone Semicarbazone

-

Materials: Acetophenone, Semicarbazide hydrochloride, Sodium acetate, Ethanol, Water.

-

Procedure:

-

In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL).

-

Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.

-

Reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield acetophenone semicarbazone.[2]

-

Step 2: Cyclization to 4-phenyl-1,2,3-thiadiazole (Hurd-Mori Reaction)

-

Materials: Acetophenone semicarbazone, Thionyl chloride (SOCl₂), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Suspend the dried acetophenone semicarbazone (1.77 g, 10 mmol) in dichloromethane (20 mL) in a flask equipped with a dropping funnel and a stir bar.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.4 mL, 20 mmol) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Carefully quench the reaction by slowly adding the mixture to crushed ice.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 4-phenyl-1,2,3-thiadiazole.[2]

-

Anticancer Potential: Targeting Key Oncogenic Pathways

The 1,2,3-thiadiazole scaffold has demonstrated significant promise in the development of novel anticancer agents.[4][5] Derivatives have been shown to exert their effects through various mechanisms, most notably through the inhibition of Heat Shock Protein 90 (Hsp90) and the disruption of microtubule dynamics.[6][7]

Mechanism of Action: Hsp90 Inhibition

Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide range of "client" proteins, many of which are oncoproteins essential for tumor growth and survival.[6][8] These include key components of signal transduction pathways that regulate cell proliferation, such as ERBB2, EGFR, CRAF, BRAF, and CDK4.[8] By inhibiting the ATPase activity of Hsp90, 1,2,3-thiadiazole derivatives trigger the ubiquitin-proteasome-mediated degradation of these client proteins, leading to a simultaneous blockade of multiple oncogenic signaling pathways, including the RAS-RAF-MAPK/ERK and PI3K pathways.[6][8]

A series of 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles have been identified as potent Hsp90 inhibitors, with dissociation constants in the nanomolar range.[1]

Caption: Hsp90 Inhibition by 1,2,3-Thiadiazole Derivatives.

Structure-Activity Relationship (SAR) in Anticancer Activity

SAR studies have provided valuable insights for the optimization of 1,2,3-thiadiazole-based anticancer agents. For instance, in a series of dehydroepiandrosterone (DHEA) derivatives, the introduction of a 1,2,3-thiadiazole and a D-proline moiety significantly enhanced antiproliferative activity against breast cancer cells.[7] For Hsp90 inhibitors, the presence of a 2,4-dihydroxyphenyl group is crucial for binding to the N-terminal ATP-binding site of the chaperone.[9]

Table 1: Anticancer Activity of Representative 1,2,3-Thiadiazole Derivatives

| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-Aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazole | HCT116 (Colon) | Varies (nM range) | [1] |

| Dehydroepiandrosterone-1,2,3-thiadiazole hybrid | T47D (Breast) | 0.058 | [7] |

| 4-chloro-6-(5-(4-ethoxyphenyl)-1,2,3-thiadiazol-4-yl)benzene-1,3-diol | Various | Not specified | [5] |

Antimicrobial Potential: A Scaffold for Combating Infectious Diseases

The 1,2,3-thiadiazole core has also been explored for its antimicrobial properties, with derivatives showing activity against a range of bacteria and fungi.[2][10]

Mechanism of Action in Antimicrobial Activity

The precise mechanisms of action for many 1,2,3-thiadiazole-based antimicrobial agents are still under investigation. However, some studies have pointed towards the inhibition of specific bacterial enzymes. For example, molecular docking studies have suggested that certain 1,3,4-thiadiazole derivatives can interact with the active site of bacterial DNA gyrase, an essential enzyme for DNA replication.[2] Another potential target in Klebsiella pneumoniae is the 5-(hydroxyethyl)-methylthiazole kinase (ThiM), which is involved in thiamine biosynthesis.[4]

Caption: Potential Antimicrobial Mechanisms of 1,2,3-Thiadiazoles.

Structure-Activity Relationship (SAR) in Antimicrobial Activity

SAR studies have shown that the nature and position of substituents on the 1,2,3-thiadiazole ring significantly influence antimicrobial activity. For instance, the presence of electron-withdrawing groups, such as halogens, on a phenyl ring attached to the scaffold has been shown to enhance antibacterial efficacy.[7]

Table 2: Antimicrobial Activity of Representative 1,2,3-Thiadiazole Derivatives

| Compound | Target Microorganism | Activity Metric | Reference |

| 4-bromo phenyl-1,2,3-thiadiazole | E. histolytica | IC₅₀ = 0.24 µM | [7] |

| Furan-based 1,2,3-thiadiazole | E. histolytica | IC₅₀ = 0.23 µM | [7] |

Insecticidal Properties: A Promising Scaffold for Crop Protection

Beyond its applications in human health, the 1,2,3-thiadiazole scaffold has also demonstrated significant potential as a source of novel insecticides.[2]

Mechanism of Action in Insecticidal Activity

The insecticidal mode of action for 1,2,3-thiadiazole derivatives is an active area of research. One proposed mechanism involves the modulation of muscarinic acetylcholine receptors (mAChRs) in insects.[11] These receptors are crucial for neurotransmission, and their disruption can lead to paralysis and death. The interaction of 1,2,3-thiadiazole derivatives with mAChRs may be allosteric, offering a potential for subtype selectivity.[12]

Structure-Activity Relationship (SAR) in Insecticidal Activity

SAR studies have been instrumental in identifying key structural features for potent insecticidal activity. For example, in a series of N-tert-butyl-N,N′-diacylhydrazines containing a 1,2,3-thiadiazole moiety, the presence of an electron-withdrawing chloro group enhanced insecticidal activity against Plutella xylostella, while an electron-donating methyl group decreased potency.[2]

Table 3: Insecticidal Activity of Representative 1,2,3-Thiadiazole Derivatives

| Compound | Target Insect | Activity Metric | Reference |

| N-tert-butyl-N,N′-diacylhydrazine derivative 118 | Plutella xylostella | 79% mortality at 200 µg/mL | [2] |

| (E)-β-farnesene based carboxamide of thiadiazole 120 | Myzus persicae | LC₅₀ = 33.4 μg/mL | [2] |

Clinical Perspective and Future Directions

While the preclinical data for 1,2,3-thiadiazole derivatives are compelling across various therapeutic areas, a comprehensive search of publicly available clinical trial databases did not yield information on any 1,2,3-thiadiazole-containing compounds that have entered human clinical trials. It is important to note that other thiadiazole isomers, such as 1,3,4-thiadiazole, have seen derivatives advance to clinical evaluation.[13] This highlights the potential of the broader thiadiazole class and underscores the need for continued research and development of 1,2,3-thiadiazole-based candidates to translate their preclinical promise into clinical reality.

The versatility of the 1,2,3-thiadiazole scaffold, coupled with its synthetic accessibility and diverse biological activities, makes it a highly attractive starting point for the design of novel therapeutics. Future research should focus on:

-

Elucidating detailed mechanisms of action: A deeper understanding of the specific molecular targets and signaling pathways will enable more rational drug design.

-

Optimizing pharmacokinetic and pharmacodynamic properties: Further medicinal chemistry efforts are needed to improve the drug-like properties of lead compounds.

-

Exploring novel therapeutic applications: The broad spectrum of biological activity suggests that 1,2,3-thiadiazoles may have potential in other disease areas not yet fully explored.

Conclusion

The 1,2,3-thiadiazole scaffold represents a rich and underexplored territory in the landscape of drug discovery. Its proven efficacy in preclinical models of cancer, infectious diseases, and insect control, combined with a well-established synthetic chemistry, positions it as a high-potential platform for the development of next-generation therapeutic agents. This guide has provided a comprehensive overview of the current state of knowledge, from fundamental chemistry to biological applications, with the aim of empowering researchers and drug development professionals to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

-

Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). MDPI. [Link]

-

Thiadiazole derivatives in clinical trials. (n.d.). ResearchGate. [Link]

-